molecular formula C13H16N2O B2962610 1-(But-3-yn-1-yl)-3-phenethylurea CAS No. 1351661-58-9

1-(But-3-yn-1-yl)-3-phenethylurea

Cat. No. B2962610
CAS RN: 1351661-58-9
M. Wt: 216.284
InChI Key: FZYKSGSSIMDVPZ-UHFFFAOYSA-N
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Description

The compound “1-(But-3-yn-1-yl)-3-phenethylurea” seems to be a complex organic molecule. A similar compound, p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine (Abpa), has been synthesized and studied . This compound contains both a photoreactive benzophenone and a clickable terminal alkyne .


Synthesis Analysis

The synthesis of Abpa was reported from 3-(4-bromophenyl)-1-propanol in 11 steps with an overall 12.5% yield . The amino acid contains both a photoreactive benzophenone and a clickable terminal alkyne which acts like a reporter tag by fast attachment to other functional groups via ‘click’ reaction .

Scientific Research Applications

  • Reactivity with π-Bonds : One study focuses on the reactivity of disilynes with π-bonds, exploring stereospecific additions and routes to disilabenzene derivatives (Kinjo et al., 2007). This could be relevant for understanding the reactivity of "1-(But-3-yn-1-yl)-3-phenethylurea" with similar bond structures.

  • Glutathione Conjugates Formation : Research on the formation and stability of glutathione conjugates with butadiene monoxide (Sharer et al., 1991) may provide insights into the behavior of related compounds in biochemical environments.

  • Organic Light-Emitting Diode Applications : A study on cyclometalated iridium complexes, which are structurally distinct but share some chemical properties, discusses their use in organic light-emitting diodes (Tsuboyama et al., 2003). This could suggest potential applications in electronic materials for "1-(But-3-yn-1-yl)-3-phenethylurea".

  • Co-Condensation Reactions : Another study explores co-condensation reactions in melamine-urea-formaldehyde systems (Cao et al., 2017). While the compound is different, the principles of urea chemistry could be applicable.

  • Organic Sensitizers in Solar Cells : Research on organic sensitizers for solar cell applications (Kim et al., 2006) could offer insights into potential photovoltaic applications for "1-(But-3-yn-1-yl)-3-phenethylurea".

properties

IUPAC Name

1-but-3-ynyl-3-(2-phenylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-2-3-10-14-13(16)15-11-9-12-7-5-4-6-8-12/h1,4-8H,3,9-11H2,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZYKSGSSIMDVPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCNC(=O)NCCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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